2(1H)-Quinolinethione, 3,4-dihydro-
Description
2(1H)-Quinolinethione, 3,4-dihydro- is a heterocyclic compound characterized by a partially saturated quinoline backbone with a thione group at the 2-position. Its structure features a 3,4-dihydroquinoline core, which distinguishes it from fully aromatic quinoline derivatives. Its synthesis typically involves cyclization reactions of substituted dihydroquinoline precursors with elemental sulfur in DMF, yielding derivatives with high purity (81–84% yields) and distinct melting points (e.g., 238–239°C for compound 2h) .
Properties
CAS No. |
41493-89-4 |
|---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3,4-dihydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H9NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) |
InChI Key |
UMHLZGJTGWFCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)NC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Lawesson’s Reagent-Mediated Thionation
The most widely adopted approach involves substituting the carbonyl oxygen of 3,4-dihydro-2(1H)-quinolinone with sulfur using Lawesson’s reagent (LR). A representative procedure derived from quinolinone synthesis involves:
-
Synthesis of 3,4-Dihydro-2(1H)-Quinolinone :
-
Thionation Protocol :
Mechanistic Insight : LR cleaves the C=O bond via a four-membered transition state, transferring sulfur to form the thione (Figure 1). Excess LR or prolonged heating risks over-thionation or decomposition.
Cyclization of Thioamide Precursors
K₂CO₃-Promoted Cyclization of β-Bromo-α,β-Unsaturated Thioamides
Adapting the method from, thioamide analogs undergo cyclization under basic conditions:
-
Synthesis of N-Aryl-β-Bromo-α,β-Unsaturated Thioamide :
-
Cyclization :
Advantages : Avoids post-synthesis thionation, enabling direct access to the thione.
One-Pot Multicomponent Synthesis
p-TSA-Catalyzed Assembly
Inspired by, a one-pot strategy combines 2-aminothiophenol, diketones, and aldehydes:
-
Reaction Setup :
-
Outcome :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Lawesson’s Thionation | Quinolinone | Lawesson’s reagent | 68–72 | ≥95 |
| Thioamide Cyclization | β-Bromo thioamide | K₂CO₃ | 55–60 | ≥90 |
| One-Pot Synthesis | 2-Aminothiophenol | p-TSA | 65 | ≥85 |
Critical Observations :
-
Lawesson’s Method : Highest yield but requires pre-synthesized quinolinone.
-
Thioamide Route : Direct but limited by thioamide stability.
-
One-Pot Synthesis : Efficient but yields mixed ring systems.
Challenges and Optimization Strategies
Sulfur Stability and Byproduct Formation
Thiones are prone to oxidation under aerobic conditions. Solutions include:
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Quinolinethione, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2(1H)-Quinolinethione, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinethione, 3,4-dihydro- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular membranes can influence cell signaling and apoptosis.
Comparison with Similar Compounds
Structural Analogues in the Quinoline/Quinazoline Family
The following table summarizes key structural and physicochemical differences between 2(1H)-quinolinethione, 3,4-dihydro- and related compounds:
Key Observations :
- Ring Saturation: Unlike fully aromatic quinolines (e.g., quinolinethiones in ), the 3,4-dihydro moiety in the target compound reduces ring strain and alters electronic properties, impacting reactivity and binding affinity.
- Functional Groups: The thione group at C2 enhances electrophilicity compared to ketone-containing analogues (e.g., 1-amino-3,4-dihydro-2(1H)-quinolinone), influencing interactions with biological targets like kinases .
- Substituent Effects : Derivatives with bulky substituents (e.g., piperidinyl or morpholinyl groups) exhibit higher molecular weights and modified solubility, as seen in compound 2d (C₂₅H₂₆N₂S₄, 483.11 g/mol) .
Spectroscopic Differentiation
NMR spectroscopy effectively distinguishes quinolinethiones from quinolones:
- H-2 and H-5 Proton Shifts: In quinolinethiones (e.g., compound 5), H-5 resonates at lower frequencies (Δδ ≤ 0.17 ppm) compared to H-2, while the reverse is true for quinolones (e.g., compound 6) . This distinction aids in structural confirmation during synthesis.
Q & A
Q. What are the recommended synthetic strategies for 3,4-dihydro-2(1H)-quinolinone derivatives?
The synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives typically involves cyclocondensation reactions. For example, o-phenylenediamines can react with aroylpyruvates under controlled conditions using coupling reagents like HOBt/DIC to achieve regioselective cyclization . Solvent choice (e.g., DMF or THF) and temperature (room temperature vs. reflux) significantly influence reaction efficiency and product purity. Characterization of intermediates via H/C NMR and HPLC-MS is critical to confirm structural integrity .
Q. How are 3,4-dihydro-2(1H)-quinolinone derivatives characterized in academic research?
Key analytical methods include:
- NMR Spectroscopy : To identify regioselectivity and confirm hydrogenation patterns (e.g., dihydro vs. tetrahydro intermediates) .
- HPLC-MS : For purity assessment and detection of byproducts, especially in complex reaction mixtures .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What in vitro assays are suitable for evaluating the biological activity of these compounds?
- Antimicrobial Testing : Use standardized protocols (e.g., broth microdilution) against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., A. niger) to determine MIC values .
- Receptor Binding Studies : For neuroactive derivatives, employ radioligand displacement assays targeting serotonin or dopamine receptors .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of dihydroquinolinone derivatives?
Regioselectivity is switchable via reaction conditions:
- Reagent Choice : HOBt/DIC promotes cyclization at the α-carbonyl position, while T3P favors β-carbonyl activation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, directing regiochemistry .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via time-resolved NMR to identify dominant pathways .
Q. What mechanistic insights explain contradictions in reaction outcomes under varying conditions?
Divergent products (e.g., quinoxalinones vs. quinolines) arise from competing reaction pathways. For example:
- Intermediate Trapping : Use N-labeled reagents to track nitrogen migration during cyclization .
- Computational Modeling : DFT calculations can predict energy barriers for competing transition states .
Q. How do structural modifications influence the pharmacological activity of 3,4-dihydro-2(1H)-quinolinones?
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 7) enhance antimicrobial activity by disrupting microbial membrane integrity .
- Side Chain Optimization : Alkoxy or benzimidazole-thioether moieties improve blood-brain barrier penetration in CNS-targeted derivatives .
- SAR Studies : Systematic variation of substituents (e.g., nitro, amino) coupled with molecular docking identifies key interactions with biological targets .
Q. What methodologies address stability challenges in dihydroquinolinone derivatives during storage?
Q. How can researchers resolve discrepancies in reported biological data for structurally similar derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
